molecular formula C19H22ClN5O2 B2458355 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide CAS No. 921911-79-7

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide

Cat. No.: B2458355
CAS No.: 921911-79-7
M. Wt: 387.87
InChI Key: YRDHRNXQIMDIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(4-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a purine-isostere and a privileged framework in medicinal chemistry for targeting kinase enzymes . This compound is of significant interest in oncology research, particularly in the study of enzyme inhibition mechanisms relevant to cancer cell proliferation. The design of this analog incorporates key pharmacophoric features common to kinase inhibitors, including a flat heteroaromatic system to occupy the adenine binding pocket of ATP-binding sites and a hydrophobic region for enhanced binding affinity . Pyrazolo[3,4-d]pyrimidine derivatives have been extensively documented as potent inhibitors of critical cancer targets. Recent studies highlight analogs of this chemical class exhibiting excellent broad-spectrum cytotoxic activity against the NCI 60 cancer cell line panel and demonstrating significant inhibitory activity against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) with IC50 values in the nanomolar range . Furthermore, closely related structural analogs have been identified as effective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, with some compounds showing superior inhibitory activity compared to the reference inhibitor roscovitine . The specific substitution pattern on this compound, featuring a 4-chlorobenzyl group at the N5 position and a pentanamide side chain, is designed to explore interactions within the hydrophobic regions of kinase domains, making it a valuable chemical probe for investigating signaling pathways in diseases characterized by aberrant kinase activity.

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-2-3-4-17(26)21-9-10-25-18-16(11-23-25)19(27)24(13-22-18)12-14-5-7-15(20)8-6-14/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDHRNXQIMDIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-tubercular and antiviral properties. Understanding its biological activity is crucial for developing therapeutic agents targeting various diseases.

Chemical Structure and Properties

The compound's molecular formula is C22H25ClN4O, with a molecular weight of approximately 394.92 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. The presence of the 4-chlorobenzyl group and a pentanamide side chain may influence its pharmacological profile.

Antitubercular Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anti-tubercular agents. Compounds within this class have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For instance, derivatives similar to this compound exhibited significant inhibitory concentrations (IC50) against M. tuberculosis.

CompoundIC50 (μM)IC90 (μM)Cytotoxicity (CC50 μM)
Compound A1.353.73>600
Compound B2.184.00>600
N-(2-(5-(4-chlorobenzyl)-...TBDTBDTBD

These compounds were found to be non-toxic to human cells at the evaluated concentrations, indicating a favorable safety profile for further development.

Antiviral Properties

The antiviral activity of pyrazolo[3,4-d]pyrimidines has also been explored. Research indicates that certain derivatives can effectively inhibit viral replication in cell lines infected with various viruses. For example, compounds derived from similar scaffolds have shown promising results against herpes simplex virus (HSV) and other RNA viruses.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes essential for bacterial and viral replication.
  • Cell Cycle Interference : It could disrupt the cell cycle in pathogens, leading to reduced viability.
  • Receptor Interaction : The compound might interact with cellular receptors that mediate viral entry or replication.

Case Studies

Several studies have investigated derivatives of pyrazolo[3,4-d]pyrimidines to establish their biological activity:

  • Study on Anti-Tubercular Activity :
    • Researchers synthesized a series of derivatives and tested them against M. tuberculosis. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM with low cytotoxicity on HEK-293 cells .
  • Antiviral Screening :
    • A series of pyrazole-fused derivatives were evaluated for their antiviral activity against HSV in Vero cells, revealing that certain compounds could inhibit viral replication significantly without cytotoxic effects .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine core formation followed by functionalization. A common approach involves condensation of α-chloroacetamide derivatives with pre-formed pyrazolo[3,4-d]pyrimidin-4-one intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . For reproducibility, stoichiometric ratios of reagents (e.g., 1.2 equivalents of 4-chlorobenzyl chloride) and reaction times (typically 12–24 hours) must be strictly controlled. Post-synthesis purification via column chromatography (e.g., using gradients of dichloromethane/ethyl acetate) ensures high purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural validation relies on NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity, particularly for distinguishing between pyrazolo[3,4-d]pyrimidine tautomers . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (e.g., single-crystal studies with R-factor <0.06) resolves stereochemical ambiguities . HPLC (≥98% purity) is essential for assessing batch consistency .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility is evaluated in DMSO (primary stock solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C in simulated biological matrices (e.g., PBS or plasma), followed by LC-MS analysis to detect degradation products. The 4-oxo group in the pyrimidine ring may confer pH-dependent stability, requiring buffered storage conditions .

Advanced Research Questions

Q. How can conflicting biological activity data from different studies be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cell-line specificity. To resolve contradictions:
  • Standardize assay protocols (e.g., fixed ATP levels at 1 mM).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
  • Cross-reference with structural analogs to identify substituent-dependent activity trends .

Q. What in silico strategies are effective for predicting target interactions and ADMET properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with kinases or GPCRs by aligning the pyrazolo[3,4-d]pyrimidine core with ATP-binding pockets. MD simulations (>100 ns trajectories) assess binding stability. For ADMET, use QSAR models (e.g., SwissADME) to predict permeability (LogP ≈3.5) and cytochrome P450 inhibition risks, prioritizing modifications like piperazine appendages to enhance solubility .

Q. How can analogs be rationally designed to improve potency while minimizing off-target effects?

  • Methodological Answer : Focus on substituent modifications at the 4-chlorobenzyl and pentanamide moieties. For example:
  • Replace the 4-chloro group with electron-withdrawing groups (e.g., CF₃) to enhance target affinity.
  • Introduce polar groups (e.g., hydroxyls) in the pentanamide chain to reduce hepatic toxicity.
    Validate using SAR studies and toxicity panels (e.g., hERG inhibition assays) .

Q. What strategies ensure high purity and batch consistency for pharmacological studies?

  • Methodological Answer : Implement preparative HPLC with C18 columns (acetonitrile/water gradients) and monitor purity via diode-array detection (DAD). For GLP compliance, use NMR spiking tests with reference standards to detect trace impurities (e.g., unreacted intermediates). Accelerated stability studies (40°C/75% RH for 6 months) confirm storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.